molecular formula C23H21N3O5 B11496240 4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11496240
M. Wt: 419.4 g/mol
InChI Key: XVHLETKJUXVTSH-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrol-2-one core structure substituted with various functional groups, including an acetyl group, a hydroxy group, an indole moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-keto amide, under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a Friedel-Crafts acylation reaction using 2-methylindole and an appropriate acylating agent.

    Substitution with the Nitro Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Acetylation and Hydroxylation: The acetyl and hydroxy groups can be introduced through acetylation and hydroxylation reactions using acetic anhydride and a suitable oxidizing agent, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The indole moiety, in particular, is known to bind to multiple receptors and enzymes, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyrrol-2-one Derivatives: Compounds containing the pyrrol-2-one core, such as pyrrolidone and pyrroline.

Uniqueness

4-Acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H21N3O5/c1-13-17(18-8-3-4-9-19(18)24-13)10-11-25-21(20(14(2)27)22(28)23(25)29)15-6-5-7-16(12-15)26(30)31/h3-9,12,21,24,28H,10-11H2,1-2H3

InChI Key

XVHLETKJUXVTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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